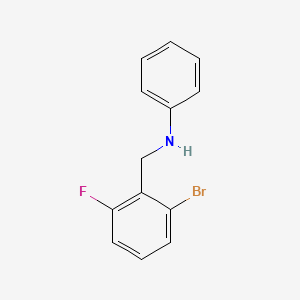

N-Phenyl 2-bromo-6-fluorobenzylamine

Description

Contextualization within Halogenated Aromatic Amines and Benzylamine (B48309) Chemistry

N-Phenyl 2-bromo-6-fluorobenzylamine (B1280769) is a derivative of benzylamine, an organic compound consisting of a benzyl (B1604629) group (C₆H₅CH₂) attached to an amine functional group. chemicalbook.comwikipedia.org Benzylamine itself is a common precursor in organic chemistry, serving as a masked source of ammonia (B1221849) and finding use in the industrial production of pharmaceuticals and other materials. wikipedia.orgguidechem.com The chemistry of benzylamine is characterized by the nucleophilicity of the nitrogen atom and its ability to undergo reactions such as N-alkylation and acylation. wikipedia.org

The subject compound belongs to the broader category of aromatic amines, which are compounds containing an amino group linked to an aromatic ring. numberanalytics.com More specifically, it is a halogenated aromatic amine. The introduction of halogen atoms onto an aromatic ring significantly modifies its chemical reactivity. rsc.orgrsc.org Halogens are electron-withdrawing groups that can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. numberanalytics.com Furthermore, the carbon-halogen bond, particularly with bromine, provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. acs.org

The reactivity of N-Phenyl 2-bromo-6-fluorobenzylamine is therefore a composite of these influences: the basic and nucleophilic character of the benzylamine nitrogen, modulated by the steric and electronic effects of the N-phenyl group, and the synthetic versatility imparted by the ortho-bromo and ortho-fluoro substituents on the benzyl ring.

Overview of Strategic Importance as a Building Block and Synthetic Intermediate

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. nbinno.com this compound serves as a high-value building block or synthetic intermediate due to the orthogonal reactivity of its functional groups. The presence of bromine, fluorine, and a secondary amine in a specific arrangement allows for a sequence of selective chemical transformations.

The strategic importance of such compounds is evident in the synthesis of complex molecular scaffolds, particularly in medicinal chemistry and materials science. nbinno.com For instance, related bromo-benzamide intermediates have been utilized in the synthesis of phenanthridinone heterocyclic scaffolds, which are of interest in pharmaceutical research. researchgate.net The bromine atom is particularly valuable as it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental to constructing the carbon skeleton of many modern drugs and functional materials. researchgate.net

The fluorine atom, while less reactive in cross-coupling, profoundly influences the molecule's properties. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, making fluorinated building blocks highly sought after in drug discovery. beilstein-journals.org Therefore, this compound represents a pre-functionalized intermediate, strategically designed to introduce a specific substituted benzylamine motif into a target molecule in a controlled manner.

Fundamental Chemical Classes and Structural Features Relevant to the Compound

This compound can be categorized by its key structural components: a halogenated benzene (B151609) ring, a benzylamine core, and an N-aryl substituent. bldpharm.comchemspider.com

Halogenated Phenyl Group: The benzene ring is substituted with both a bromine and a fluorine atom at the 2- and 6-positions, respectively. This ortho-disubstitution pattern creates significant steric hindrance around the benzylic carbon. The high electronegativity of fluorine and the polarizability of the carbon-bromine bond create a unique electronic environment on the aromatic ring.

Secondary Benzylamine Core: The compound is a secondary amine, meaning the nitrogen atom is bonded to two carbon atoms (the benzyl carbon and the phenyl carbon). This structure makes the amine nitrogen a nucleophile and a weak base, though its basicity is generally less than that of simple alkylamines due to the electron-withdrawing effects of the attached aromatic rings. quora.com

N-Phenyl Group: The presence of a phenyl group directly on the nitrogen atom further delocalizes the nitrogen's lone pair of electrons, reducing its basicity compared to a simple benzylamine.

These features combine to create a molecule with distinct reactive sites, allowing for selective chemical manipulation in a synthetic sequence.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1365271-82-4 |

| Molecular Formula | C₁₃H₁₁BrFN |

| Molecular Weight | 280.14 g/mol |

| IUPAC Name | N-(2-bromo-6-fluorobenzyl)aniline |

| Synonyms | Benzenemethanamine, 2-bromo-6-fluoro-N-phenyl- |

| Class | Halogenated Aromatic Amine, Secondary Benzylamine |

Data sourced from ChemSpider and Key Organics. chemspider.comkeyorganics.net

Current Research Landscape and Emerging Areas in its Chemical Studies

While specific research articles focusing exclusively on the synthesis and application of this compound are not prominent in the literature, the research landscape for its constituent parts and close analogs is active. The utility of such a compound can be inferred from broader trends in synthetic and medicinal chemistry.

Emerging research frequently focuses on the development of novel heterocyclic compounds for pharmaceutical applications. Intermediates with structural similarities to this compound, such as 2-bromo-N-benzylbenzamides, are being used to construct complex polycyclic systems like phenanthridinones. researchgate.net This suggests a primary application for the title compound would be as an intermediate in the synthesis of novel nitrogen-containing heterocycles, where the N-phenyl and the substituted benzyl groups form integral parts of the final molecular framework.

Furthermore, there is a significant and ongoing interest in the synthesis and application of fluorinated organic molecules in drug development. beilstein-journals.org The strategic placement of fluorine can dramatically improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. Research into fluorinated amino acids and other bioactive molecules highlights the demand for novel fluorinated building blocks. beilstein-journals.org this compound fits perfectly within this paradigm as a precursor for introducing a 2-bromo-6-fluorobenzyl moiety, which can then be further elaborated via cross-coupling chemistry at the bromine position.

Future studies involving this compound are likely to be in the context of multi-step syntheses of complex target molecules, particularly within the fields of medicinal chemistry and materials science, where precise control over aromatic substitution is crucial for tuning molecular properties.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-bromo-6-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREHQHGUQHGHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the N Phenyl 2 Bromo 6 Fluorobenzylamine Scaffold

Retrosynthetic Analysis and Strategic Disconnections of the N-Phenyl 2-bromo-6-fluorobenzylamine (B1280769) Moiety

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available, or easily synthesizable precursors. For N-Phenyl 2-bromo-6-fluorobenzylamine, two primary disconnections are strategically paramount: the C-N bond of the benzylamine (B48309) and the N-phenyl bond.

Disconnection 1: The Benzylamine C-N Bond: The most straightforward disconnection is across the benzylic carbon-nitrogen bond. This leads to two key synthons: a 2-bromo-6-fluorobenzyl electrophile (or its aldehyde equivalent) and an aniline (B41778) nucleophile. This strategy forms the basis of two major synthetic pathways:

Reductive Amination: This approach involves the condensation of 2-bromo-6-fluorobenzaldehyde (B104081) with aniline to form an intermediate imine, which is subsequently reduced to the target secondary amine. This is often a preferred method due to its high atom economy and operational simplicity.

Nucleophilic Substitution: This pathway utilizes a more reactive benzyl (B1604629) halide, such as 2-bromo-6-fluorobenzyl bromide, which can be displaced by aniline or its corresponding amide.

Disconnection 2: The N-Phenyl C-N Bond: An alternative disconnection breaks the bond between the nitrogen atom and the phenyl ring. This would retrosynthetically lead to 2-bromo-6-fluorobenzylamine and a phenyl electrophile (e.g., a halobenzene). This forward reaction, a C-N cross-coupling, is a powerful tool for N-arylation and is typically accomplished using transition-metal catalysis.

These disconnections reveal that the synthesis of this compound hinges on the efficient preparation of two critical precursors: a halogenated benzaldehyde (B42025) (or its derivatives) and aniline.

Synthesis of Halogenated Benzaldehyde and Substituted Aniline Precursors

The successful construction of the target molecule relies on the high-yielding synthesis of its core components.

Synthesis of 2-Bromo-6-fluorobenzaldehyde: This precursor is a disubstituted benzaldehyde that can be synthesized through several routes. One common method starts from 2-bromo-6-fluorotoluene. The process involves the radical bromination of the methyl group under light to form 2-bromo-6-fluorobenzyl bromide, followed by an oxidation reaction, such as the Kornblum oxidation using dimethyl sulfoxide (B87167) (DMSO), to yield the desired aldehyde. google.com This method is advantageous due to its selectivity and the relatively low cost of the starting materials. google.comgoogle.com

Another documented approach begins with m-fluorobromobenzene. google.com This synthesis proceeds via a directed ortho-metalation, where a strong base like lithium diisopropylamide (LDA) or n-butyllithium is used to deprotonate the position between the fluorine and bromine atoms, followed by quenching with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde functionality. google.com

Table 1: Selected Synthetic Routes to 2-Bromo-6-fluorobenzaldehyde

| Starting Material | Key Reagents | Key Steps | Reference |

|---|

Synthesis of Substituted Aniline Precursors: While aniline is a readily available commodity chemical, the synthesis of substituted anilines is a broad and important field in organic chemistry. Methods range from classical approaches like the reduction of nitroarenes to modern transition-metal-catalyzed reactions. acs.org For instance, copper-catalyzed rearrangements of N-methoxyanilines can produce meta-substituted anilines. acs.org Other innovative, metal-free, three-component reactions can yield highly substituted anilines from simple precursors like acetone, amines, and 1,3-diketones. rsc.org Palladium-on-carbon systems have also been employed to synthesize anilines directly from cyclohexanones, offering an alternative to traditional electrophilic aromatic substitution routes. acs.org These diverse methods provide access to a vast library of aniline derivatives that could be used to create analogues of the title compound. beilstein-journals.orgbohrium.com

Formation of the Benzylamine Functional Group

With the precursors in hand, the next critical step is the formation of the benzylamine C-N bond.

Direct reductive amination is one of the most efficient methods for preparing secondary amines. rsc.org This one-pot procedure involves the reaction of 2-bromo-6-fluorobenzaldehyde with aniline to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the final product, this compound.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common due to their mildness and selectivity. The reaction conditions are generally mild, avoiding the need for harsh reagents or high temperatures, which helps to preserve the sensitive halogen substituents on the aromatic ring. rsc.org

An alternative strategy involves a classical SN2 reaction. In this approach, the aldehyde precursor is first reduced to the corresponding alcohol (2-bromo-6-fluorobenzyl alcohol) and then converted into a good leaving group, typically a halide like 2-bromo-6-fluorobenzyl bromide. google.com This activated benzyl bromide can then react directly with aniline in the presence of a non-nucleophilic base to capture the released HBr.

This method is a fundamental transformation in organic chemistry. libretexts.org However, it can be prone to side reactions, such as over-alkylation of the aniline to form a tertiary amine, especially if reaction conditions are not carefully controlled. The choice between reductive amination and nucleophilic substitution often depends on substrate scope and the desired purity of the final product.

Directed Ortho-Metalation and Halogen-Metal Exchange Strategies in Precursor Synthesis

The regioselective functionalization of aromatic rings is a significant challenge in synthesis. Directed ortho-metalation (DoM) and halogen-metal exchange are powerful techniques to achieve this control, particularly in the synthesis of polysubstituted aromatic precursors.

As mentioned for the synthesis of 2-bromo-6-fluorobenzaldehyde from m-fluorobromobenzene, DoM utilizes a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. google.com The resulting organometallic species can then react with various electrophiles.

Halogen-metal exchange is another indispensable tool, especially for bromo- and iodoarenes. frontiersin.org This reaction involves treating an aryl halide with an organometallic reagent (e.g., n-butyllithium or a Grignard reagent like i-PrMgCl) to swap the halogen for a metal. mdpi.comnih.gov This process generates a nucleophilic arylmetal species at a precise location. For instance, in a dibromo-substituted arene, this exchange can be highly regioselective, often occurring at the more sterically accessible or electronically favored bromine atom. researchgate.net These strategies provide a sophisticated level of control for constructing complex aromatic precursors required for the synthesis of the title compound and its analogues.

Catalytic Approaches for C-N Bond Formation in the Synthesis of the Compound

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing mild and general routes for N-arylation. pageplace.de The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. nih.gov This reaction is known for its remarkable functional group tolerance and broad substrate scope. researchgate.netnih.gov In the context of synthesizing this compound, this method could theoretically be applied by coupling 2-bromo-6-fluorobenzylamine with a phenyl halide. However, a more common application would be the coupling of aniline with 2-bromo-6-fluorobenzyl halide. The choice of phosphine (B1218219) ligand is crucial for the reaction's success and is typically optimized for each specific substrate pairing. nih.govmdpi.com

The Ullmann condensation is a copper-catalyzed equivalent of the Buchwald-Hartwig reaction. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgrsc.org However, modern protocols have been developed that use soluble copper catalysts with specific ligands (e.g., diamines or phenanthroline), allowing the reaction to proceed under much milder conditions. organic-chemistry.org Like the Buchwald-Hartwig reaction, the Ullmann condensation is a viable method for the N-arylation step in the synthesis of the target compound. wikipedia.org

Table 2: Comparison of Catalytic C-N Bond Formation Methods

| Reaction | Metal Catalyst | Typical Ligands | Key Features | References |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Phosphines (e.g., XantPhos, RuPhos) | High functional group tolerance, broad scope, generally milder conditions. | nih.gov, mdpi.com |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | Diamines, Phenanthroline, Proline | Often requires higher temperatures but is a classic, cost-effective method. Modern variants are milder. | wikipedia.org, organic-chemistry.org |

Palladium-Catalyzed Aminations, including Buchwald-Hartwig Coupling

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, stands as a premier method for the synthesis of aryl amines. numberanalytics.com This reaction facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine, a transformation central to the synthesis of this compound. The catalytic cycle is well-understood and generally proceeds through several key steps: oxidative addition of the aryl halide to a palladium(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. numberanalytics.com

The versatility of the Buchwald-Hartwig amination stems from the continuous development of sophisticated phosphine ligands that stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Early generations of catalysts often required harsh conditions, but the advent of sterically hindered and electron-rich ligands has enabled these couplings to proceed under milder temperatures with a broader range of substrates. rsc.org For the synthesis of a molecule like this compound, the reaction would typically involve coupling aniline with a 2-bromo-6-fluorobenzyl halide or triflate. The choice of ligand is critical, with bulky biarylphosphine ligands or specialized ligands like Xantphos often employed to achieve high yields. nih.gov

The table below outlines representative conditions for analogous palladium-catalyzed N-arylation reactions, which could be adapted for the synthesis of the target compound.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | nih.gov |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | rsc.org |

| Pd(OAc)₂ | AlPhos | DBU | Toluene | 80 |

This interactive table is based on established Buchwald-Hartwig amination protocols. Abbreviations: dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; OAc = acetate (B1210297); BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; NaOtBu = Sodium tert-butoxide; AlPhos = Tris(1-adamantyl)phosphine; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; tBuXPhos = 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl.

Copper-Catalyzed Aminations, including Ullmann-Type Coupling

The copper-catalyzed amination of aryl halides, known as the Ullmann condensation or Ullmann-type coupling, is a classical and cost-effective alternative to palladium-based methods. numberanalytics.comcapes.gov.br Historically, these reactions required high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. capes.gov.br However, significant advancements have led to the development of modern protocols that utilize catalytic amounts of a copper source along with ligands, enabling the reactions to proceed under much milder conditions. acs.org

In the context of synthesizing this compound, an Ullmann-type reaction would couple an amine with the 2-bromo-6-fluorobenzyl halide. The mechanism, while not as universally defined as the Buchwald-Hartwig reaction, is believed to involve the formation of a copper(I) amide species which then reacts with the aryl halide. The addition of ligands, such as diamines (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline), is crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the C-N bond formation at lower temperatures. acs.org

The table below summarizes typical conditions for modern copper-catalyzed amination reactions.

Table 2: Representative Conditions for Copper-Catalyzed Ullmann-Type Amination

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | L-Proline | K₂CO₃ | DMSO | 90 | |

| Cu₂O / Cu powder | None | K₂CO₃ | 2-Ethoxyethanol | 130 | acs.org |

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 |

This interactive table is based on established Ullmann-type coupling protocols. Abbreviations: DMSO = Dimethyl sulfoxide.

Other Transition Metal-Mediated Transformations

While palladium and copper dominate the landscape of C-N cross-coupling, other transition metals, particularly nickel and iron, have emerged as powerful and sustainable alternatives.

Nickel-catalyzed aminations have gained significant traction due to nickel's lower cost and unique reactivity, especially towards less reactive aryl chlorides. nih.gov These reactions often employ N-heterocyclic carbene (NHC) ligands, which form robust complexes with nickel and are effective at promoting the coupling of a wide array of amines and aryl halides or sulfamates. nih.govacs.org Some modern nickel-based systems can even be driven by electrochemistry or photoredox catalysis, allowing for reactions to occur at room temperature. rsc.orgnih.gov A typical system might involve a precatalyst like NiCl₂(DME) with an imidazolinium chloride salt (e.g., SIPr·HCl) as the NHC ligand precursor and a strong base like sodium tert-butoxide. nih.govacs.org

Iron-catalyzed cross-coupling represents a highly attractive and environmentally benign approach, given iron's abundance and low toxicity. nih.gov Iron-catalyzed C-N coupling reactions are mechanistically distinct from their palladium or nickel counterparts and are often proposed to proceed via radical pathways. acs.orgnih.gov While still a developing area compared to palladium catalysis, iron-based methods have shown promise for specific applications, offering novel reactivity for the construction of C-N bonds. nih.gov

Stereoselective Synthesis Approaches for Analogues of the Compound

Introducing chirality into molecules related to this compound can be achieved through advanced stereoselective synthetic strategies. One powerful approach involves a palladium-catalyzed tandem N-arylation/carboamination reaction. acs.org This method allows for the creation of complex, multi-ring structures with defined stereochemistry in a single pot.

For instance, a γ-amino alkene can be reacted with an aryl bromide in a process that first forms an N-aryl bond via a standard Buchwald-Hartwig type amination. Following this, the palladium catalyst facilitates a second, intramolecular cyclization where the nitrogen or aryl group attacks the alkene. acs.org This carboamination or hydroamination step generates new stereocenters. The diastereoselectivity of the final product—that is, the specific 3D arrangement of the atoms—can be controlled by the choice of phosphine ligand on the palladium catalyst. By modifying the catalyst in situ through ligand exchange, it's possible to direct the reaction pathway to favor the formation of one stereoisomer over others, providing access to enantiomerically enriched pyrrolidine (B122466) derivatives and other complex heterocyclic analogues. acs.org

Automated Synthesis and Flow Chemistry Techniques in Preparation of the Compound and its Derivatives

The synthesis of this compound and its derivatives can be significantly enhanced by leveraging automated synthesis and continuous flow chemistry. These technologies offer improved efficiency, safety, and scalability over traditional batch processing. acs.org

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for transition metal-catalyzed reactions like the Buchwald-Hartwig amination. acs.org One of the major challenges in adapting these reactions to flow systems is the poor solubility of the inorganic bases (e.g., K₃PO₄, Cs₂CO₃) typically used, which can lead to reactor clogging. acs.orgacs.org Research has focused on developing homogeneous reaction conditions using soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or implementing biphasic liquid-liquid systems where the base is dissolved in an aqueous phase. acs.orgacs.org

Automated flow platforms allow for rapid optimization of reaction conditions such as temperature, residence time, and reagent stoichiometry. thieme-connect.com By integrating these systems with real-time analysis, a wide range of derivatives can be synthesized quickly in a process known as high-throughput experimentation. nih.gov This approach is invaluable for creating libraries of related compounds for research and development. The precise control over reaction parameters in a flow reactor can also lead to higher yields and purities compared to batch synthesis, making it a powerful tool for both laboratory-scale discovery and large-scale manufacturing of complex molecules. rsc.orgrsc.org

Chemical Reactivity and Mechanistic Investigations of N Phenyl 2 Bromo 6 Fluorobenzylamine

Reactivity of Aromatic Halogen Substituents (Bromine and Fluorine)

The phenyl ring of N-Phenyl 2-bromo-6-fluorobenzylamine (B1280769) is substituted with two different halogens, bromine and fluorine, at the ortho positions relative to the benzylamine (B48309) methylene (B1212753) group. This substitution pattern leads to distinct reactivity profiles for each halogen, which can be exploited for selective chemical modifications.

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation, and the reactivity of aryl halides in these transformations is well-established. numberanalytics.com In the case of N-Phenyl 2-bromo-6-fluorobenzylamine, the significant difference in the bond energies of the C-Br and C-F bonds allows for highly selective reactions. The C-Br bond is considerably weaker and more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial key step in the catalytic cycles of Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Suzuki-Miyaura coupling , which joins an aryl halide with an organoboron compound, can be selectively performed at the C-Br position. tcichemicals.com Studies on various fluorinated aryl bromides have shown that these substrates are effective partners in Suzuki-Miyaura reactions, yielding fluorinated biphenyl (B1667301) derivatives. ugr.esmdpi.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or nanoparticles, and a base. ugr.esnih.gov The presence of a fluorine atom ortho to the bromine can influence the reaction rate due to electronic effects, but selective C-Br bond activation remains the dominant pathway. mdpi.com

The Heck reaction , which couples an aryl halide with an alkene, similarly favors the more reactive C-Br bond. numberanalytics.comorganic-chemistry.org This reaction provides a method for the arylation of olefins, and its mechanism involves oxidative addition, migratory insertion, and subsequent β-hydride elimination. numberanalytics.commdpi.com The versatility of the Heck reaction has been demonstrated in the synthesis of complex molecules, including pharmaceuticals and functional materials. dntb.gov.uanih.gov

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. researchgate.net This reaction is a vital method for synthesizing aryl alkynes. Research on bromofluoro-substituted heterocycles has demonstrated that Sonogashira coupling proceeds selectively at the bromine-substituted carbon, leaving the C-F bond intact. soton.ac.uk While copper-free conditions have been developed, the fundamental selectivity for the C-Br bond over the C-F bond is a consistent feature. researchgate.netlookchem.com

Table 1: Representative Conditions for Selective Cross-Coupling at the C-Br Position of Aryl Bromides

| Coupling Reaction | Catalyst System | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd Nanoparticles | Cs₂CO₃, K₂CO₃, CsF/Ag₂O | Toluene, Dioxane, DMF/Water | Arylboronic acids |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | Alkenes (e.g., acrylates, styrenes) |

| Sonogashira | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine, Cs₂CO₃ | THF, DMF, Acetonitrile | Terminal alkynes |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups (EWGs) located ortho or para to the leaving group. libretexts.orglumenlearning.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

A notable feature of the SNAr reaction is the reactivity trend of halogens as leaving groups: F > Cl > Br > I. masterorganicchemistry.com This is contrary to SN1/SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. pressbooks.pub The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. youtube.com Therefore, despite the strength of the C-F bond, aryl fluorides are often the most reactive substrates in SNAr reactions. masterorganicchemistry.com

For this compound, the fluorine atom is a potential leaving group in an SNAr reaction. However, the reaction's feasibility is highly dependent on the electronic nature of the substituents. The ring is not activated by a strongly deactivating group like a nitro group, which typically facilitates these reactions under mild conditions. libretexts.org Consequently, forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., alkoxides, amides), would likely be necessary to promote substitution at the C-F position. pressbooks.pubmdpi.com The presence of the ortho-bromine atom and the benzylamine moiety will also sterically and electronically influence the approach of the nucleophile.

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Factor | Effect on SNAr Rate | Explanation |

|---|---|---|

| Leaving Group | F > Cl > Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com |

| Ring Substituents | Accelerated by Electron-Withdrawing Groups (EWGs) | EWGs (e.g., -NO₂, -CN) at ortho/para positions stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.org |

| Nucleophile | Stronger nucleophiles react faster | The reaction is initiated by nucleophilic attack on the electron-deficient ring. |

An alternative pathway for the substitution of aryl halides is the radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.org This reaction type does not require strong electron-withdrawing groups on the aromatic ring, unlike the SNAr pathway. wikipedia.org The SRN1 mechanism proceeds through a chain reaction involving radical anion intermediates.

The key steps of the SRN1 mechanism are:

Initiation: The aryl halide accepts an electron from an initiator (e.g., solvated electrons from an alkali metal) to form a radical anion.

Propagation:

The radical anion fragments, losing a halide anion to form an aryl radical.

The aryl radical reacts with a nucleophile to form a new radical anion.

This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain and forming the final product. wikipedia.org

In this compound, both the C-Br and C-F bonds are potential sites for an SRN1 reaction. The relative reactivity would depend on the ease of electron transfer and subsequent halide loss. Generally, the C-Br bond is more easily reduced than the C-F bond, suggesting that under SRN1 conditions, substitution would likely occur preferentially at the bromine-bearing carbon. This pathway provides a synthetic route to products that may not be accessible through traditional SNAr or palladium-catalyzed methods, especially when using carbon nucleophiles like enolates. wikipedia.org

Transformations of the Secondary Amine Functionality

The secondary amine group in this compound is a versatile functional handle. Its lone pair of electrons confers nucleophilic and basic properties, allowing for a variety of transformations to build molecular complexity.

The nucleophilic nitrogen atom can readily participate in alkylation and acylation reactions.

Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent. For a sterically hindered secondary amine like this compound, the reaction rate can be influenced by the bulk of both the amine and the alkylating agent. researchgate.net The use of a base is often required to neutralize the hydrogen halide byproduct. The synthesis of primary benzylamines through the N-alkylation of benzyl (B1604629) alcohols is a related and important industrial process. nih.gov

Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. youtube.com This is typically a very efficient reaction. The reactivity of the amine is a key factor, with electron-donating groups on the nitrogen or its substituents increasing nucleophilicity. youtube.com Steric hindrance around the nitrogen, as is present in the target molecule due to the ortho-substituted benzyl group and the phenyl group, can slow the reaction, potentially requiring more reactive acylating agents or longer reaction times. researchgate.net The Schotten-Baumann procedure, which uses an aqueous base, is a classic method for acylating amines. youtube.com

Table 3: Common Reagents for Amine Functionalization

| Transformation | Reagent Class | Examples | Product |

|---|---|---|---|

| Alkylation | Alkyl Halides, Sulfates | Methyl iodide, Benzyl bromide, Diethyl sulfate (B86663) | Tertiary Amine |

| Acylation | Acyl Halides, Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Amide |

Modern transition-metal-catalyzed cross-coupling reactions provide powerful methods for the N-arylation and N-heteroarylation of amines. These reactions, most notably the Buchwald-Hartwig amination, involve the coupling of an amine with an aryl or heteroaryl halide (or triflate).

This transformation is challenging for sterically hindered secondary amines. nih.gov The steric bulk around the nitrogen atom can impede its coordination to the metal center and slow down the rate-limiting reductive elimination step. nih.gov Overcoming these challenges often requires carefully optimized catalytic systems. These systems typically consist of a palladium or nickel precursor and a specialized, bulky, and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. nih.gov The choice of base and solvent is also critical for achieving high yields. The development of unsymmetrical NHC ligands has recently enabled the efficient nickel-catalyzed arylation of very bulky secondary amines with aryl chlorides. nih.gov Such strategies could be applied to this compound to synthesize complex triarylamine structures.

Table 4: Catalytic Systems for N-Arylation of Hindered Secondary Amines

| Metal Catalyst | Ligand Type | Example Ligands | Base | Typical Aryl Partner |

|---|---|---|---|---|

| Palladium | Bulky Phosphines | tBu₃P, RuPhos, XPhos | NaOtBu, K₃PO₄, LHMDS | Aryl Bromides, Chlorides, Triflates |

| Nickel | N-Heterocyclic Carbenes (NHC) | IPr, IMes, Unsymmetrical NHCs | NaOtBu, KHMDS | Aryl Chlorides, Phenol Derivatives |

Formation of Imines, Enamines, and Related Heterocycles

The secondary amine functionality is a primary site of reactivity in this compound. While it cannot form a stable imine through direct condensation, it can be transformed into imines via oxidation and can participate in reactions to generate enamines and subsequently, complex heterocyclic structures.

Imines are typically formed from primary amines. However, secondary amines like this compound can be oxidized at the benzylic position to yield the corresponding N-substituted imine, N-(2-bromo-6-fluorobenzylidene)aniline. This transformation is a key step as it converts the amine into a versatile electrophilic intermediate. Various catalytic systems have been developed for the aerobic oxidation of secondary benzylamines to imines, utilizing catalysts such as gold powder or binary systems like Au/C–CuO under atmospheric oxygen. capes.gov.brnih.gov Other methods employ stoichiometric oxidants or catalyst/co-oxidant systems. oup.com For instance, reagents like iodosobenzene, potentially in conjunction with manganese or iron porphyrin catalysts, are effective for the oxidation of both aromatic and aliphatic secondary amines. rsc.orgrsc.org A particularly mild and efficient method involves the use of N-tert-butylphenylsulfinimidoyl chloride at low temperatures, which selectively oxidizes the benzylic position in unsymmetrical secondary amines. oup.com Another approach uses potassium persulfate (K₂S₂O₈) to generate a sulfate radical anion, which can induce benzylic oxidation, although this has been shown to be more effective for N-arylsulfonylbenzylamines than for N-aryl(benzyl)amines. beilstein-journals.orgnih.gov

The following table summarizes various methods applicable to the oxidation of secondary benzylamines to their corresponding imines.

| Catalyst/Reagent | Co-oxidant/Conditions | Typical Yields | Reference |

| Bulk Gold (Au) Powder | 1 atm O₂, 60–100 °C | High | capes.gov.br |

| Au/C–CuO | Atmospheric O₂, 90-130 °C | Up to 100% | nih.gov |

| Iodosobenzene | None, or Mn/Fe Porphyrins | Moderate to High | rsc.orgrsc.org |

| N-tert-butylphenylsulfinimidoyl chloride | DBU, -78 °C | ~94% | oup.com |

| V₂O₅ | H₂O₂, Water, RT-50°C | Good to Quantitative | rsc.orgrsc.org |

| Salicylic Acid Derivatives | Atmospheric O₂ | ~97% | acs.org |

Enamines are typically synthesized through the condensation of an aldehyde or ketone with a secondary amine. byjus.comwikipedia.org The mechanism involves the initial formation of a carbinolamine, followed by dehydration to an iminium ion. makingmolecules.com For a stable enamine to form, a proton must be removed from a carbon atom alpha to the original carbonyl carbon. youtube.commasterorganicchemistry.com In the case of this compound, it could react with an aldehyde or ketone to form an iminium ion. However, since the benzylic carbon lacks alpha-protons, it cannot form an enamine in the traditional manner at this position. Enamine formation would require the participation of the N-phenyl ring, which is less common.

The true synthetic utility of this compound lies in the use of its oxidized imine form to construct related heterocycles . The in-situ generated N-(2-bromo-6-fluorobenzylidene)aniline can act as an electrophile in various cyclization and annulation reactions. For example, copper-catalyzed condensation of imines with α-diazo-β-dicarbonyl compounds provides a route to highly substituted pyrroles. rsc.org Similarly, tandem reactions where an imine is generated in situ and then reacted with other nucleophiles can lead to a diverse array of nitrogen-containing heterocycles, such as benzimidazoles. nih.govacs.org

Reactivity at the Benzyl Methylene Group

The methylene bridge (-CH₂-) connecting the two aryl rings is a key functional handle, susceptible to both oxidation/reduction and, under specific conditions, C-H functionalization.

Oxidation and Reduction Pathways

The most significant oxidation pathway for the benzyl methylene group is its conversion to a carbonyl-like functionality, specifically an imine, as detailed in the previous section (3.2.3). This oxidative dehydrogenation transforms the C(sp³)-N bond into a C(sp²)=N bond. Catalytic systems employing gold, vanadium, or iron, as well as specific chemical oxidants, facilitate this transformation efficiently. nih.govrsc.orgrsc.org This process is foundational for leveraging the molecule as a building block for more complex structures.

The reduction pathway for this compound primarily involves hydrogenolysis of the benzylic C-N bond. wikipedia.org This reaction cleaves the molecule into two separate aromatic fragments. Catalytic hydrogenation, typically using a palladium catalyst (Pd/C), would be expected to cleave the C-N bond, yielding aniline (B41778) and 2-bromo-6-fluorotoluene. acs.org This reductive cleavage is a common method for removing benzyl (Bn) protecting groups from amines. wikipedia.org It is important to note that under forcing reduction conditions (e.g., strong reducing agents), the C-Br bond could also be susceptible to reduction.

Functionalization via C-H Activation Methodologies

Direct functionalization of the benzyl methylene C(sp³)-H bonds is challenging due to their relative inertness compared to the aromatic C(sp²)-H bonds. Most C-H activation strategies involving benzylamines utilize the amine as a directing group to functionalize the ortho-position of an aromatic ring. nih.govresearchgate.net

However, functionalization of the benzylic C(sp³)-H is conceptually possible. One advanced strategy involves the use of a transient directing group. For instance, a dual catalytic system using copper(II) acetate (B1210297) and an aldehyde like 2-hydroxynicotinaldehyde (B1277654) can generate a transient imine in situ. chemrxiv.org This imine then acts as a directing group to facilitate copper-catalyzed C(sp²)-H functionalization on the phenyl ring. While this specific example targets the aromatic ring, the principle of using a transient imine to direct reactivity could potentially be adapted to target the benzylic C-H bond under different catalytic conditions. Direct C-H activation of the methylene group in this compound would likely require the development of a bespoke catalytic system capable of differentiating between the multiple C-H bonds present in the molecule.

Intramolecular Cyclization and Rearrangement Pathways

The presence of an ortho-bromo substituent on one of the phenyl rings makes this compound an excellent candidate for intramolecular cyclization reactions to form fused heterocyclic systems.

A highly probable transformation is an intramolecular C-N cross-coupling reaction. This can occur via mechanisms analogous to the Buchwald-Hartwig amination or an Ullmann condensation. In such a reaction, catalyzed by a transition metal complex (typically palladium or copper), the nitrogen atom of the secondary amine acts as a nucleophile, displacing the ortho-bromine atom on the other ring. youtube.com This would result in the formation of a dibenzo-fused, six-membered heterocycle, specifically 5,11-dihydro-1-fluorodibenzo[b,e]azepine. The reaction is driven by the formation of a stable heterocyclic ring system. Photochemical methods have also been shown to induce cyclization in related 2-halo-N-aryl amides through radical intermediates, suggesting another potential avenue for cyclization. scilit.com

Rearrangement reactions are also possible under specific conditions. While classic rearrangements like the Bamberger rearrangement require an N-phenylhydroxylamine precursor, this could potentially be accessed through controlled oxidation of the amine. wikipedia.org Other acid-catalyzed rearrangements, such as the Hofmann-Martius rearrangement, are known for N-alkylanilines and could potentially occur under thermal or acidic conditions, leading to migration of the benzyl group to the aniline ring. Furthermore, rearrangements involving the migration of an aryl group with the loss of a leaving group, such as the Smiles rearrangement, could be envisioned if a suitable nucleophilic group were present on the N-phenyl ring.

Kinetic and Thermodynamic Studies of Key Transformations of the Compound

Specific experimental kinetic and thermodynamic data for this compound are not widely available in published literature. However, its reactivity can be understood and predicted by applying data from analogous compounds and computational chemistry.

Kinetic studies would be crucial for optimizing key transformations like the intramolecular cyclization or the oxidation to the imine. Such studies would involve monitoring reactant and product concentrations over time, typically using techniques like HPLC or NMR spectroscopy. This data would allow for the determination of the reaction rate law, rate constants, and the activation energy (Ea), providing insight into the reaction mechanism. For example, kinetic analysis of the catalytic hydrogenation of benzylamine has provided mechanistic details about the rates of intermediate steps. acs.org

Thermodynamic studies provide information on the feasibility and position of equilibrium for potential reactions. Properties such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and pKa can be estimated using computational methods like Density Functional Theory (DFT) or through group additivity methods based on data from simpler molecules like benzylamine. mendeley.comchemeo.com The predicted thermodynamic data for this compound would help in assessing the viability of its various reaction pathways. For instance, the C-Br bond dissociation energy is significantly lower than that of the C-F or C-H bonds, which supports its role as a leaving group in the proposed intramolecular cyclization reactions.

The table below presents estimated and experimental thermodynamic properties for the parent compound, benzylamine, which serve as a baseline for understanding the properties of its more complex derivative.

| Property | Value (for Benzylamine) | Unit | Reference |

| Enthalpy of Formation (ΔfH°gas) | 89.1 ± 1.3 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 54.4 ± 0.4 | kJ/mol | chemeo.com |

| pKa | 9.35 | - | mendeley.com |

| Gas Basicity (BasG) | 884.2 | kJ/mol | chemeo.com |

| Ionization Energy (IE) | 8.64 ± 0.01 | eV | chemeo.com |

These fundamental parameters are critical for building a comprehensive model of the chemical reactivity of this compound and for designing efficient synthetic routes that utilize it as a precursor.

Computational and Theoretical Chemistry Studies of N Phenyl 2 Bromo 6 Fluorobenzylamine

Electronic Structure and Bonding Characteristics Analysis

The electronic structure is fundamental to understanding the chemical behavior of N-Phenyl 2-bromo-6-fluorobenzylamine (B1280769). It dictates the molecule's geometry, reactivity, and spectroscopic properties. Theoretical studies can map the electron density distribution, identify regions susceptible to electrophilic or nucleophilic attack, and characterize the nature of the chemical bonds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry.

For N-Phenyl 2-bromo-6-fluorobenzylamine, a geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to find the structure that corresponds to a minimum on the potential energy surface. latrobe.edu.aunih.gov This process refines the initial guess of bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. youtube.comyoutube.com The resulting optimized geometry provides crucial information about the spatial relationship between the 2-bromo-6-fluorobenzyl group and the N-phenyl group.

From the optimized geometry, various reactivity descriptors can be calculated. These parameters, derived from the electronic structure, help predict how the molecule will interact with other chemical species. Key descriptors include:

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, representing the ease of electron cloud distortion.

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons.

These values are calculated from the energies of the frontier molecular orbitals. Analysis of the molecular electrostatic potential (MEP) map would further reveal the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound This table presents hypothetical but realistic values for this compound, based on typical results for similar aromatic amines and halogenated compounds, to illustrate the output of DFT calculations.

| Parameter | Symbol | Illustrative Value |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.1 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.1 eV |

| Electronegativity | χ | 3.65 eV |

| Chemical Hardness | η | 2.55 eV |

| Global Softness | S | 0.39 eV⁻¹ |

| Electrophilicity Index | ω | 2.61 eV |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are known as the frontier orbitals. According to frontier orbital theory, the interactions between these orbitals govern the course of chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. latrobe.edu.au

For this compound, the HOMO would likely be localized on the electron-rich N-phenylamine moiety, while the LUMO might be distributed over the 2-bromo-6-fluorobenzyl ring, particularly influenced by the electron-withdrawing halogen atoms. nih.gov Visualizing these orbitals helps in predicting the sites for nucleophilic and electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

This compound possesses significant conformational flexibility due to the rotation around several single bonds, particularly the C-N and C-C bonds of the benzylamine (B48309) bridge. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities.

Computational methods can systematically explore the potential energy surface by rotating key dihedral angles. This process identifies various low-energy conformers, which may coexist in equilibrium. For each stable conformer, DFT calculations can provide precise geometries and relative energies. Such studies on related flexible molecules have revealed that multiple stable conformers can exist within a small energy range. acs.orgmdpi.com

Reaction Mechanism Elucidation and Transition State Modeling for Chemical Transformations

Theoretical chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, a key transformation of interest would be the nucleophilic substitution at the benzylic carbon, where the bromide ion acts as a leaving group.

Computational methods can model the entire reaction coordinate, from reactants to products. A critical point along this path is the transition state (TS), which is a high-energy, transient species that represents the energy barrier for the reaction. Locating the transition state structure is a primary goal of reaction mechanism studies. researchgate.netresearchgate.net

Using quantum chemical methods, the geometry of the transition state can be optimized, and its energy can be calculated. This allows for the determination of the activation energy (Ea), which is a key factor controlling the reaction rate. For a nucleophilic substitution reaction involving this compound, calculations would model the approach of a nucleophile, the simultaneous stretching of the C-Br bond, and the formation of a new bond to the benzylic carbon. youtube.com The calculations can also help distinguish between different possible mechanisms, such as SN1 and SN2 pathways. researchgate.net

Prediction of Spectroscopic Signatures Based on Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule. These predictions serve as a powerful complement to experimental spectroscopy.

NMR Spectroscopy: Theoretical methods can calculate the nuclear magnetic shielding tensors for atoms like ¹H, ¹³C, and ¹⁹F. nih.gov These values can be converted into chemical shifts (δ), providing a predicted NMR spectrum that can be compared with experimental data to confirm the molecular structure. latrobe.edu.auuni-frankfurt.de Calculations can also predict spin-spin coupling constants (J-couplings), further aiding in spectral assignment. trygvehelgaker.noacs.org

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. This generates a theoretical IR spectrum, where each peak corresponds to a specific molecular vibration (e.g., N-H stretch, C-F stretch, aromatic C-H bend).

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths. nih.gov These calculations predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table contains hypothetical data to demonstrate the type of spectroscopic predictions obtainable from quantum chemical calculations.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | -115 ppm (relative to CFCl₃) |

| ¹H NMR | Chemical Shift (δ) - CH₂ | 4.5 ppm |

| ¹H NMR | Chemical Shift (δ) - NH | 5.8 ppm |

| IR | Vibrational Frequency (ν) - NH Stretch | 3420 cm⁻¹ |

| IR | Vibrational Frequency (ν) - C-F Stretch | 1250 cm⁻¹ |

| UV-Vis | Max Absorption (λmax) | 255 nm, 290 nm |

Solvent Effects and Environmental Interactions Modeling

Chemical processes are often carried out in solution, and the solvent can significantly influence the properties and reactivity of a solute molecule. Computational models can account for these solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common approach. researchgate.net In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach is efficient for modeling how the solvent's polarity affects the solute's electronic structure, geometry, and reaction energetics. researchgate.net

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This is typically done within a Molecular Dynamics or Monte Carlo simulation framework. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and protic solvent molecules. nih.gov

Principles of Quantitative Structure-Property Relationship (QSPR) Studies Applied to the Compound

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. wikipedia.orgnih.gov The fundamental principle of QSPR is that the structural features of a molecule determine its properties. mdpi.com By quantifying these structural features using numerical values known as molecular descriptors, it is possible to develop predictive models for various properties, thereby reducing the need for extensive and costly experimental measurements. springernature.comnih.gov This approach is particularly valuable in the early stages of chemical research and development for screening and prioritizing novel compounds with desired characteristics.

The application of QSPR principles to a novel compound like this compound would involve a systematic workflow. This process begins with the creation of a dataset of structurally similar compounds with experimentally determined values for the property of interest. Molecular descriptors are then calculated for each compound in the dataset, and a mathematical model is constructed to correlate these descriptors with the observed property. The final step involves rigorous validation of the model to ensure its predictive accuracy and robustness. youtube.com

A hypothetical QSPR study on this compound and a series of analogous compounds could aim to predict a key physicochemical property, such as its octanol-water partition coefficient (LogP), a measure of lipophilicity crucial in pharmaceutical and environmental sciences.

Detailed Research Findings from a Hypothetical QSPR Study

In a hypothetical study, a dataset of substituted benzylamines would be compiled. For each compound, including this compound, a wide range of molecular descriptors would be calculated. These descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices like the Wiener index and Balaban index.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters such as molecular volume and surface area.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Physicochemical Descriptors: These include properties like molar refractivity and polarizability, which can be calculated from the molecular structure.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), would be employed to build a QSPR model. The goal of MLR is to find the best-fitting linear equation that relates a set of independent variables (the molecular descriptors) to a dependent variable (the property being predicted, e.g., LogP).

A resulting hypothetical QSPR model for predicting the LogP of substituted benzylamines might take the following form:

LogP = c₀ + c₁χ¹ + c₂μ + c₃*PSA + ...

Where:

c₀, c₁, c₂, c₃ are regression coefficients determined by the statistical analysis.

χ¹ is a topological descriptor (e.g., first-order molecular connectivity index).

μ is the dipole moment, an electronic descriptor.

PSA is the polar surface area, a geometrical descriptor.

Hypothetical Data Table for a QSPR Study on Substituted Benzylamines

The following interactive table presents hypothetical data that would be used in a QSPR study to predict the LogP of this compound and related compounds. The values for the molecular descriptors are illustrative and would be calculated using specialized computational chemistry software in a real study.

| Compound Name | Experimental LogP | Wiener Index | Dipole Moment (Debye) | Polar Surface Area (Ų) | Predicted LogP |

| N-Phenylbenzylamine | 3.10 | 120 | 1.5 | 12.03 | 3.05 |

| N-Phenyl 2-chlorobenzylamine | 3.55 | 135 | 2.1 | 12.03 | 3.60 |

| N-Phenyl 4-fluorobenzylamine | 3.30 | 130 | 1.8 | 12.03 | 3.25 |

| This compound | 4.15 | 150 | 2.5 | 12.03 | 4.10 |

| N-Phenyl 3-methylbenzylamine | 3.45 | 140 | 1.6 | 12.03 | 3.50 |

| N-Phenyl 4-methoxybenzylamine | 3.20 | 145 | 1.9 | 21.26 | 3.15 |

The "Predicted LogP" column in the table would be generated using the established QSPR model. The close agreement between the experimental and predicted values for the compounds in the training set would indicate a robust and predictive model. This validated model could then be used to estimate the LogP of new, unsynthesized substituted benzylamines, thereby guiding further research and development efforts.

Derivatization Strategies and Applications in Advanced Materials Science

Synthesis of Structurally Diversified Derivatives of N-Phenyl 2-bromo-6-fluorobenzylamine (B1280769)

The primary routes for the derivatization of N-Phenyl 2-bromo-6-fluorobenzylamine hinge on the reactivity of its aryl bromide and secondary amine functionalities. The carbon-bromine bond is particularly suited for palladium- or copper-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.

Key Derivatization Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. By reacting this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst, the bromine atom can be replaced with different organic moieties. researchgate.netmdpi.com This strategy allows for the extension of the molecule's π-conjugated system, a critical step in tuning its electronic and optical properties. For example, coupling with phenylboronic acid would yield N-([1,1'-biphenyl]-2-ylmethyl)-6-fluoroaniline.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to replace the bromine atom with a different amine-based functional group, creating more complex diamine or triamine structures.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form carbon-nitrogen or carbon-oxygen bonds. nih.gov This provides an alternative to palladium-based methods for introducing new functionalities at the bromine position.

N-Alkylation/N-Arylation: The secondary amine is nucleophilic and can be alkylated or arylated using appropriate electrophiles. For instance, reaction with methyl iodide could yield N-methyl-N-phenyl 2-bromo-6-fluorobenzylamine. mdpi.com

Amide Formation: The amine can react with acyl chlorides or carboxylic acids (using a coupling agent) to form amide derivatives. mdpi.com This modification can significantly alter the electronic nature and hydrogen-bonding capabilities of the molecule.

These synthetic strategies enable the creation of a large library of derivatives from a single precursor, each with potentially unique properties.

Table 1: Examples of Potential Derivatives via Cross-Coupling Reactions

| Reactant | Coupling Reaction | Product Name |

| 4-Vinylphenylboronic Acid | Suzuki-Miyaura | N-((6-fluoro-4'-vinyl-[1,1'-biphenyl]-2-yl)methyl)aniline |

| Pyridine-4-boronic Acid | Suzuki-Miyaura | N-((6-fluoro-4-(pyridin-4-yl)phenyl)methyl)aniline |

| Morpholine | Buchwald-Hartwig | N-((6-fluoro-2'-(morpholin-4-yl)-[1,1'-biphenyl]-2-yl)methyl)aniline |

| Phenol | Ullmann | N-((6-fluoro-2'-phenoxy-[1,1'-biphenyl]-2-yl)methyl)aniline |

Integration of the this compound Substructure into Polymeric Architectures and Macromolecules

The this compound scaffold is a candidate for incorporation into polymers, where its unique electronic and steric properties can be imparted to a macromolecule. This can be achieved by transforming the molecule into a monomer suitable for polymerization.

One approach involves modifying the bromine substituent. For example, a Suzuki coupling with 4-vinylphenylboronic acid would append a polymerizable styrene (B11656) group. The resulting monomer could then undergo free-radical polymerization to produce a polystyrene-based polymer with the N-phenyl-2-(6-fluorobenzyl)amine moiety as a repeating side chain.

Alternatively, the molecule could be used in step-growth polymerization. By first converting the bromine to a carboxylic acid or another amine group, a bifunctional monomer is created. For example, derivatization to a diamine could allow it to act as a monomer in the synthesis of polyamides or polyimides, classes of polymers known for their high thermal stability and mechanical strength. The fluorine atom's presence is expected to enhance solubility and modify the polymer's dielectric properties.

Role as a Precursor for Ligands in Catalysis

The ortho-disubstituted aromatic ring combined with a nearby chelating amine makes this compound an attractive precursor for designing specialized ligands for transition metal catalysis. The synthesis of effective ligands is crucial for controlling the activity and selectivity of catalysts used in organic synthesis. nih.gov

A common strategy involves replacing the bromine atom with a phosphine (B1218219) group, such as diphenylphosphine (B32561) (PPh2), via a coupling reaction with a reagent like diphenylphosphine oxide followed by reduction, or through direct reaction with a metal phosphide. This would create a bidentate P,N-ligand. The fluorine atom at the 6-position provides steric bulk, which can create a well-defined coordination pocket around the metal center, influencing the selectivity of the catalyzed reaction. Such ligands are valuable in cross-coupling reactions like those used to synthesize the derivatives themselves. researchgate.netnih.gov

Utilization as a Building Block for Optoelectronic Materials and Supramolecular Assemblies

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with precisely controlled electronic properties. This compound serves as a valuable building block in this context.

By employing derivatization strategies like the Suzuki-Miyaura coupling, the π-conjugated system of the molecule can be systematically extended. researchgate.netmdpi.com Introducing different aromatic rings (e.g., thiophene, pyridine, pyrene) allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The energy difference between these orbitals (the HOMO-LUMO gap) determines the absorption and emission properties of the material. Computational methods, such as Density Functional Theory (DFT), can be used to predict how these modifications will affect the electronic properties, guiding the synthesis of materials with desired characteristics. researchgate.net For instance, derivatives with high hyperpolarizability values may exhibit non-linear optical (NLO) behavior, making them useful for applications in photonics and optical data processing. researchgate.net

Table 2: Predicted Electronic Properties of Hypothetical Derivatives based on DFT Studies

| Appended Group (at Bromine position) | Predicted HOMO-LUMO Gap (eV) | Potential Application |

| Naphthalene | Low | Organic Semiconductor |

| Pyrene | Low | Fluorescent Emitter |

| Anthracene | Low | Charge Transport Layer |

| Bithiophene | Very Low | Organic Photovoltaics |

The presence of the N-H bond and the fluorine atom also allows for the formation of directed intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions. These forces can guide the self-assembly of molecules into ordered supramolecular structures like liquid crystals or crystalline thin films, where charge transport and other properties are often enhanced.

Contributions to the Development of Novel Synthetic Reagents and Methodologies

Beyond its role as a structural component, this compound can be converted into novel reagents for organic synthesis. One potential application is in the creation of specialized organometallic reagents.

Through a lithium-halogen exchange reaction, the bromine atom can be replaced with lithium to generate a highly reactive organolithium species. This reagent could then be used to introduce the N-phenyl-(6-fluorobenzyl)amine fragment into other molecules via nucleophilic addition or substitution. This provides a method for synthesizing complex molecules that would be difficult to access through other routes. The presence of the fluorine atom can influence the reactivity and stability of such an organometallic reagent. The development of such targeted reagents expands the toolkit available to synthetic chemists for constructing complex molecular architectures. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on N Phenyl 2 Bromo 6 Fluorobenzylamine

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, behave like tiny magnets. d-nb.info When placed in a strong external magnetic field and irradiated with radiofrequency waves, these nuclei can absorb energy and transition to a higher energy spin state. The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing critical information about the atom's position within the molecule. d-nb.info

¹H NMR Spectroscopy: This technique provides information about the number and types of protons in a molecule. In N-Phenyl 2-bromo-6-fluorobenzylamine (B1280769), one would expect to see distinct signals for the protons on the two aromatic rings, the methylene (B1212753) (-CH₂-) bridge, and the amine (N-H) proton. The integration of these signals reveals the relative number of protons in each environment. Furthermore, spin-spin coupling between adjacent protons causes signals to split into multiplets, providing direct evidence of connectivity. For instance, the methylene protons would likely appear as a doublet due to coupling with the single N-H proton.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides a spectrum where each unique carbon atom typically gives a distinct signal. This allows for a direct count of the non-equivalent carbons in the molecule. For N-Phenyl 2-bromo-6-fluorobenzylamine, with its molecular formula C₁₃H₁₁BrFN, one would expect to see up to 13 distinct signals in the ¹³C spectrum, depending on molecular symmetry. The chemical shifts would differentiate between the sp²-hybridized aromatic carbons and the sp³-hybridized methylene carbon. Carbons bonded to electronegative atoms like fluorine and bromine would show characteristic shifts.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable tool. ¹⁹F has a spin of ½ and is 100% abundant, making this technique very sensitive. The spectrum would show a single primary signal for the fluorine atom on the substituted benzyl (B1604629) ring. The chemical shift of this signal and its coupling to nearby protons (specifically the adjacent aromatic protons) would confirm its position on the ring.

Table 1: Predicted NMR Data for this compound This table is predictive and based on general principles and data from analogous structures.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 6.8 | Multiplet | Aromatic Protons (8H) |

| ¹H | ~4.5 | Doublet | -CH₂- (Methylene) Protons (2H) |

| ¹H | ~4.0 | Broad Singlet | -NH- (Amine) Proton (1H) |

| ¹³C | ~160 (Coupled to F) | Doublet | C-F |

| ¹³C | ~140 - 110 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~115 (Coupled to F) | Doublet | C-Br |

| ¹³C | ~48 | Singlet | -CH₂- (Methylene) Carbon |

| ¹⁹F | -110 to -120 | Multiplet | Ar-F |

Principles of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. libretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure masses to several decimal places. libretexts.org This precision is possible because the exact mass of an atom is not an integer value (except for carbon-12, which is defined as 12.00000 amu). libretexts.org For example, ¹H has a mass of 1.00783 amu, ¹⁴N is 14.0031 amu, and ¹⁶O is 15.9949 amu. libretexts.org

For this compound (C₁₃H₁₁BrFN), HRMS would measure the m/z of its molecular ion with high precision. The experimentally determined exact mass can then be compared to the theoretical exact mass calculated from the atomic masses of its constituent isotopes (⁷⁹Br or ⁸¹Br, ¹²C, ¹H, ¹⁹F, and ¹⁴N). This comparison can unequivocally confirm the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. libretexts.org

In addition to molecular formula determination, mass spectrometry provides structural information through fragmentation analysis. The molecule is ionized and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, likely fragmentation pathways would include:

Benzylic cleavage: The bond between the methylene carbon and the nitrogen atom could break, or the bond between the methylene carbon and the substituted phenyl ring could cleave, leading to characteristic fragment ions.

Loss of halogens: The molecule could lose the bromine or fluorine atoms.

Cleavage of the aromatic rings: The phenyl or the 2-bromo-6-fluorophenyl rings could fragment in predictable ways.

Table 2: HRMS Data for this compound

| Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₃H₁₁⁷⁹BrFN | [M+H]⁺ | 280.0135 |

| C₁₃H₁₁⁸¹BrFN | [M+H]⁺ | 282.0114 |

Principles of Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. utdallas.edu

Infrared (IR) Spectroscopy: IR spectroscopy works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending, rocking). utdallas.edu A bond must have a changing dipole moment during its vibration to be IR active. lumenlearning.com The resulting IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically in wavenumbers, cm⁻¹). It serves as a molecular "fingerprint," with specific peaks corresponding to particular functional groups. libretexts.org

For this compound, key expected absorptions include:

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ is characteristic of a secondary amine. libretexts.org

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ indicate C-H bonds on the aromatic rings. lumenlearning.com

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ are due to the methylene (-CH₂-) group.

Aromatic C=C Bends: Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings. libretexts.org

C-N Stretch: This absorption typically appears in the 1350-1000 cm⁻¹ region.

C-F and C-Br Stretches: These appear in the fingerprint region, typically below 1300 cm⁻¹ for C-F and below 700 cm⁻¹ for C-Br.